molecular formula C12H8F2O B11893169 2-(Difluoromethyl)naphthalene-1-carboxaldehyde

2-(Difluoromethyl)naphthalene-1-carboxaldehyde

Cat. No.: B11893169
M. Wt: 206.19 g/mol
InChI Key: AEKCFFOWBFHQFW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-1-carboxaldehyde is an aromatic compound with the molecular formula C12H8F2O and a molecular weight of 206.18 g/mol . It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of naphthalene-1-carboxaldehyde with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)naphthalene-1-carboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

    Oxidation: 2-(Difluoromethyl)naphthalene-1-carboxylic acid.

    Reduction: 2-(Difluoromethyl)naphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-1-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the difluoromethyl group and the aldehyde functionality, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)10-6-5-8-3-1-2-4-9(8)11(10)7-15/h1-7,12H

InChI Key

AEKCFFOWBFHQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)C(F)F

Origin of Product

United States

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